4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a dioxolane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Butanoic Acid: The final step involves coupling the dioxolane and Fmoc-protected amine with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups within the dioxolane ring or the Fmoc group, resulting in alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-Protected Amino Acids: Boc (tert-butoxycarbonyl) is another common protecting group used in peptide synthesis. Unlike Fmoc, Boc is removed under acidic conditions.
Cbz-Protected Amino Acids: Cbz (carbobenzyloxy) is also used for protecting amino groups, and it is removed by hydrogenation.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is unique due to the presence of the dioxolane ring, which can provide additional stability and reactivity compared to other protecting groups. The Fmoc group is advantageous because it can be removed under mild conditions, which is beneficial for sensitive compounds.
Biological Activity
4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antibacterial and antifungal properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C26H23NO6
- Molecular Weight : 441.46 g/mol
This compound features a dioxolane ring and a fluorenylmethoxycarbonyl group, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethoxycarbonyl chloride with an appropriate amine in the presence of a base. The use of dioxolane as a substituent is critical for enhancing the compound's solubility and biological activity.
Antibacterial Activity
Research indicates that derivatives of dioxolanes exhibit a broad spectrum of antibacterial activity. A study focused on various 1,3-dioxolane derivatives found that many compounds demonstrated significant inhibitory effects against common bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 625 |
Compound B | Pseudomonas aeruginosa | 1250 |
Compound C | Escherichia coli | >2000 |
These results suggest that while some derivatives show potent activity against specific strains, others may be less effective.
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. It has shown promising results against Candida albicans, a common fungal pathogen. The comparative analysis of antifungal activity is presented in Table 2:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Compound A | Candida albicans | 500 |
Compound B | Candida glabrata | 1000 |
The data indicate that certain derivatives maintain effective antifungal properties, which could be leveraged in therapeutic applications.
Case Studies
- Study on Dioxolane Derivatives : A comprehensive investigation into various dioxolane derivatives highlighted their potential as antibacterial agents. The study demonstrated that modifications to the dioxolane structure could significantly enhance biological activity against Gram-positive bacteria .
- Fluorenylmethoxycarbonyl Compounds : Research focusing on fluorenylmethoxycarbonyl compounds revealed their efficacy in inhibiting bacterial growth, particularly in resistant strains. The incorporation of the fluorenyl group was noted to improve solubility and bioavailability .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-21(25)19(9-10-20-27-11-12-28-20)23-22(26)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOSIONZRWRVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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